B1578188 Ascaphin-3

Ascaphin-3

Cat. No.: B1578188
Attention: For research use only. Not for human or veterinary use.
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Description

Ascaphin-3 is a cationic antimicrobial peptide (AMP) identified in the skin secretions of the tailed frog species Ascaphus truei and Ascaphus montanus. It belongs to the ascaphin family, a group of peptides characterized by their broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses . Structurally, this compound is distinguished by an amino acid substitution at position 4 (Asp→Glu) in specimens from inland populations compared to coastal counterparts, a modification that may influence its physicochemical properties and biological efficacy . These peptides are thought to disrupt microbial membranes via electrostatic interactions, leveraging their cationic nature to target anionic lipid bilayers—a common mechanism among AMPs.

Properties

bioactivity

Antibacterial

sequence

GFRDVLKGAAKAFVKTVAGHIANI

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Ascaphin-3 with Other Ascaphins

Peptide Key Substitutions Charge (Predicted)* Hydrophobicity Index Potential Functional Impact
This compound Asp4→Glu (inland vs. coastal) +3 to +4 Moderate Enhanced membrane interaction
Ascaphin-1 Ala12→Glu +2 to +3 Low Altered charge distribution
Ascaphin-4 Ala19→Ser +3 High Increased structural flexibility
Ascaphin-5 Lys12→Thr +2 Moderate Reduced cationic character
Ascaphin-7 Gly8→Ser, Ser20→Asn +3 High Improved stability and binding

*Charge prediction based on residue substitutions at physiological pH.

This modification may also increase net positive charge, improving electrostatic attraction to negatively charged pathogens. In contrast, Ascaphin-5’s Lys→Thr substitution reduces its cationic nature, likely diminishing antimicrobial potency compared to this compound.

Comparison with Functionally Similar Antimicrobial Peptides

Beyond the ascaphin family, this compound shares functional parallels with other AMPs, such as magainins (from Xenopus laevis) and temporins (from Rana temporaria). The table below highlights key distinctions:

Table 2: Functional Comparison of this compound with Other AMPs

Peptide Source Length (AA) Net Charge Key Structural Features Antimicrobial Spectrum
This compound Ascaphus spp. ~20–25 +3 to +4 α-helical, Asp/Glu substitution Gram+/Gram- bacteria, fungi
Magainin-2 Xenopus laevis 23 +4 Amphipathic α-helix Broad-spectrum, incl. viruses
Temporin-L Rana temporaria 13 +2 Linear, hydrophobic C-terminus Gram+ bacteria, limited Gram-
LL-37 Humans 37 +6 Cathelicidin-derived, helical Broad, immunomodulatory

Key Findings :

  • Charge and Length : this compound’s intermediate length (+3 to +4 charge) balances cationic interaction and penetrative efficiency, unlike shorter peptides like temporin-L, which exhibit narrower specificity .
  • Structural Flexibility: The Asp4→Glu substitution in this compound may confer pH-dependent activity, a trait less pronounced in rigidly structured magainins.

Research Findings and Implications

Recent peptidomic studies highlight that amino acid substitutions in ascaphins correlate with ecological adaptation.

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